S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
Description
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is a sulfur-containing organic compound characterized by a thiosulfate (S₂O₃²⁻) core linked to a substituted ethylamino-imino group. Its structure includes:
- Thiosulfate moiety: A sulfur-sulfur bond with one sulfur atom bonded to three oxygen atoms, conferring redox reactivity.
- Ethylamino-imino substituent: A branched alkyl chain with an ethylamino (-NHCH₂CH₃) and imino (=NH) group, which may influence solubility, stability, and biological interactions.
Properties
CAS No. |
3986-22-9 |
|---|---|
Molecular Formula |
C5H12N2O3S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
1-amino-1-ethylimino-2-sulfosulfanylpropane |
InChI |
InChI=1S/C5H12N2O3S2/c1-3-7-5(6)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10) |
InChI Key |
GVTDQQKGAINIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C(C)SS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with a suitable precursor that contains the thiosulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler thiosulfate derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate exhibits antimicrobial properties. It has been tested against various pathogens, with promising results against both Gram-positive and Gram-negative bacteria.
Case Study :
A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Vancomycin | 32 |
| Escherichia coli | 16 | Ciprofloxacin | 64 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines.
Case Study :
In vitro tests on A549 (lung cancer) and MCF7 (breast cancer) cell lines showed a dose-dependent reduction in cell viability. The mechanism appears to involve the activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| MCF7 | 15 | Cell cycle arrest and apoptosis |
Research Findings
Recent studies have highlighted the versatility of this compound as a scaffold for drug development. Its unique structural features allow for modifications that can enhance efficacy and specificity for various biological targets.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethylamino group may interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its hybrid structure combining thiosulfate and ethylamino-imino groups. Comparisons with structurally or functionally related compounds are outlined below:
Table 1: Comparative Analysis of Key Compounds
Reactivity and Biochemical Roles
- Thiosulfate (S₂O₃²⁻): Acts as an electron donor for chemolithoautotrophic bacteria (e.g., S. yestonense), enabling CO₂ fixation in sulfur-rich environments . Unlike H₂S, thiosulfate is less reactive with other substrates, making it a stable choice for microbial studies . Comparison: The target compound’s thiosulfate group may share similar redox properties, but its ethylamino-imino substituent could alter solubility or interaction with biological systems.
Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) :
Ethylamino-Containing Compounds
- Atrazine and Cyanazine: Both herbicides feature ethylamino groups attached to triazine rings. Atrazine is widely used but linked to groundwater contamination due to its mobility in permeable soils . Cyanazine was banned in 1997 for its toxicity to humans and ecosystems .
Biological Activity
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate, also known as thiosulfuric acid (H₂S₂O₃), is a compound with significant biological implications. It is characterized by its unique molecular structure, which includes an ethylamino group, contributing to its reactivity and biological effects. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula: C₅H₁₂N₂O₃S₂
- Molecular Weight: 212.29 g/mol
- Density: 1.46 g/cm³
- CAS Number: 3986-22-9
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to release hydrogen sulfide (H₂S) upon hydrolysis. H₂S is recognized as a gaseous signaling molecule involved in various physiological processes:
- Vasodilation: H₂S induces relaxation of vascular smooth muscle, leading to increased blood flow and reduced blood pressure.
- Antioxidant Activity: It enhances the levels of glutathione, a key antioxidant in cells, thus reducing oxidative stress.
- Cell Signaling: H₂S interacts with reactive oxygen species (ROS) and nitrogen species (RNS), modulating cellular signaling pathways involved in inflammation and apoptosis.
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Cytotoxicity: Studies have shown that this compound can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. For instance, an IC50 value of approximately 50–100 nM has been reported for similar thiosulfate compounds against various cancer cell lines .
- Anti-inflammatory Properties: The compound has been observed to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Applications
Given its biological activity, this compound holds promise for various applications:
- Therapeutic Agent: Its potential use in cancer treatment and as an anti-inflammatory agent could lead to the development of new pharmaceuticals.
- Research Tool: As a source of H₂S, it can be utilized in studies investigating the role of this gas in cellular signaling and metabolism.
Q & A
Q. What strategies are recommended for managing large datasets from multi-parametric studies on this compound?
- Methodological Answer :
- Data Workflows : Implement chemical informatics platforms (e.g., KNIME or Pipeline Pilot) to automate LC-MS/NMR data preprocessing. Use principal component analysis (PCA) and hierarchical clustering to identify outliers in kinetic datasets .
- Contradiction Resolution : Apply Bayesian inference to weight conflicting data points based on experimental rigor (e.g., sample size, detection limits). Cross-validate with quantum mechanics/molecular mechanics (QM/MM) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
